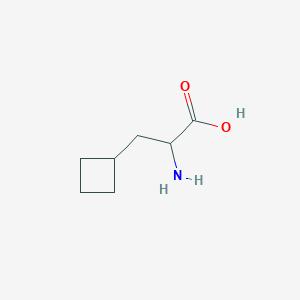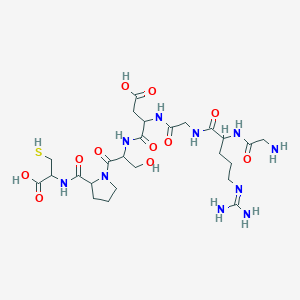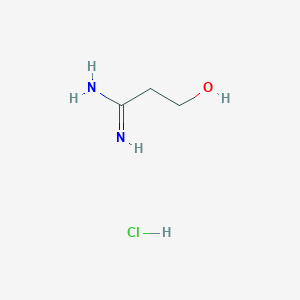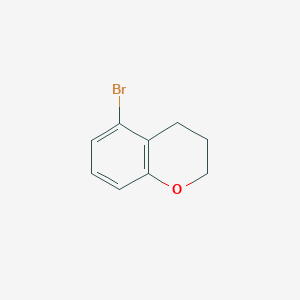![molecular formula C9H9BrO4S B1343864 2-[(4-Bromophenyl)methanesulfonyl]acetic acid CAS No. 81431-45-0](/img/structure/B1343864.png)
2-[(4-Bromophenyl)methanesulfonyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)methanesulfonyl]acetic acid is a compound that can be inferred to have a bromophenyl group attached to a methanesulfonyl moiety, with an acetic acid substituent. While the provided papers do not directly discuss this compound, they provide insights into similar chemical structures and reactions that can be used to infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related compounds involves regioselective bromination, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid is used to achieve a high yield of the brominated product . Methanesulfonic acid is also mentioned as a reagent in the synthesis of other compounds, such as in the reductive ring-opening of O-benzylidene acetals , and as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids . These methods suggest potential pathways for synthesizing the 2-[(4-Bromophenyl)methanesulfonyl]acetic acid by combining bromination techniques with the use of methanesulfonic acid as a reagent or catalyst.
Molecular Structure Analysis
The molecular structure of related compounds shows that substituents such as methoxy groups can be almost coplanar with the phenyl ring, and the presence of electron-withdrawing groups like bromine can influence the bond angles around the substituents . This information can be extrapolated to predict that in 2-[(4-Bromophenyl)methanesulfonyl]acetic acid, the bromophenyl group would likely have an impact on the molecular geometry and electron distribution.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactivity of similar structures. For instance, the presence of a bromine atom on the phenyl ring makes it susceptible to further substitution reactions due to its electron-withdrawing nature . Methanesulfonic acid's role in reductive ring-opening reactions and as a catalyst in benzoxazole synthesis suggests that the methanesulfonyl group in the compound could be involved in similar types of chemical transformations.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid, they do offer insights into the properties of structurally related compounds. For example, the strong hydrogen-bonding observed in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid could imply that the compound may also exhibit strong intermolecular interactions, potentially affecting its melting point, solubility, and crystalline properties. The synthesis of acetic acid derivatives from methane suggests that the acetic acid moiety in the compound could be derived from similar processes .
Aplicaciones Científicas De Investigación
Acceleration of Enzymatic Reactions
- Methanesulfonyl derivatives like 2-[(4-Bromophenyl)methanesulfonyl]acetic acid are known to interact with enzymes such as acetylcholinesterase, affecting the rate of enzymatic reactions. In one study, the reaction with acetylcholinesterase produced a methanesulfonyl enzyme derivative, indicating the potential role of such compounds in modifying enzyme activity (Kitz & Wilson, 1963).
Reductive Ring-Opening Reactions
- Methanesulfonic acid has been employed in reductive ring-opening reactions of O-benzylidene acetals, demonstrating its utility in organic synthesis. This suggests that derivatives like 2-[(4-Bromophenyl)methanesulfonyl]acetic acid might also play a role in similar synthetic processes (Zinin et al., 2007).
Catalysis in Chemical Reactions
- Studies have shown that methanesulfonic acid and its derivatives can act as catalysts in various chemical reactions, such as the chemoselective diacetylation of aldehydes. This indicates the potential catalytic applications of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid in similar reactions (Wang et al., 2008).
Methane Activation and Conversion
- Research involving methanesulfonic acid derivatives has been instrumental in understanding methane activation and conversion processes, such as the conversion of methane to acetic acid, a crucial petrochemical process. This suggests the potential role of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid in similar methane conversion processes (Periana et al., 2003).
Synthesis of Heterocyclic Compounds
- Methanesulfonic acid derivatives have been used in the synthesis of various heterocyclic compounds, such as benzoxazoles, indicating that 2-[(4-Bromophenyl)methanesulfonyl]acetic acid could be useful in the synthesis of similar heterocyclic structures (Kumar et al., 2008).
Microbial Metabolism
- Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria. This suggests potential biotechnological applications of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid in microbial processes related to sulfur cycling (Kelly & Murrell, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfonyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYFZBLZKJJKLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622232 |
Source


|
| Record name | [(4-Bromophenyl)methanesulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)methanesulfonyl]acetic acid | |
CAS RN |
81431-45-0 |
Source


|
| Record name | [(4-Bromophenyl)methanesulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
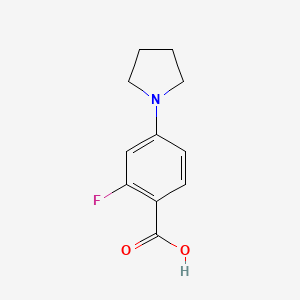

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)

